2-Hydroxychlorpropamide
Overview
Description
2-Hydroxychlorpropamide is a chemical compound with the molecular formula C10H13ClN2O4S. This compound is characterized by the presence of a benzenesulfonamide group substituted with a chlorine atom at the para position and an N-(((2-hydroxypropyl)amino)carbonyl) group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxychlorpropamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxychlorpropamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2-Hydroxychlorpropamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Inhibitor studies for enzymes such as carbonic anhydrase.
Medicine: Potential therapeutic agent for diseases involving enzyme dysregulation.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxychlorpropamide involves its interaction with specific molecular targets such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including altered pH regulation in cells.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-chloro-
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, 4-nitro-
Uniqueness
2-Hydroxychlorpropamide is unique due to the presence of the N-(((2-hydroxypropyl)amino)carbonyl) group, which imparts specific chemical properties and biological activities. This distinguishes it from other benzenesulfonamide derivatives, making it valuable for targeted research applications.
Biological Activity
2-Hydroxychlorpropamide (2-OH CPA) is a significant metabolite of chlorpropamide, a first-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of 2-OH CPA is critical for assessing its pharmacological effects and potential therapeutic applications. This article synthesizes available research findings, including metabolic pathways, biological effects, and clinical implications.
Metabolism and Pharmacokinetics
Chlorpropamide undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes. The formation of 2-OH CPA is predominantly catalyzed by CYP2C9 and CYP2C19 isoforms. Studies have shown that genetic polymorphisms in these enzymes can influence the metabolism and pharmacokinetics of chlorpropamide, affecting the levels of 2-OH CPA in patients.
Key Findings on Metabolism
- CYP Enzyme Activity : Both CYP2C9 and CYP2C19 are involved in the hydroxylation of chlorpropamide to form 2-OH CPA. The activity of these enzymes can vary significantly among individuals due to genetic differences .
- Clinical Implications : Individuals with reduced enzyme activity may experience altered drug efficacy and increased risk of adverse effects, such as hypoglycemia .
Biological Activity
The biological activity of this compound can be understood through its pharmacological effects, including its role in insulin secretion and potential interactions with other biological pathways.
2-OH CPA retains some pharmacological properties similar to its parent compound:
- Insulin Secretion : Like chlorpropamide, 2-OH CPA acts on ATP-sensitive potassium channels in pancreatic beta cells. By inhibiting these channels, it causes membrane depolarization, leading to increased calcium influx and enhanced insulin secretion .
- Hypoglycemic Effect : The metabolite contributes to lowering blood glucose levels, although its potency compared to chlorpropamide is less well-defined.
Comparative Biological Activity
A comparative analysis of chlorpropamide and its metabolite is summarized in the table below:
Compound | Mechanism of Action | Potency (relative to chlorpropamide) | Major Metabolites |
---|---|---|---|
Chlorpropamide | K+ channel inhibition | Baseline | 2-OH CPA, CBSU, CBSA |
This compound | K+ channel inhibition | Lower than chlorpropamide | None reported |
Clinical Studies
Several clinical studies have investigated the effects of chlorpropamide and its metabolites on blood glucose control in diabetic patients. Notably:
- Study on Genetic Polymorphisms : A study involving 21 healthy subjects assessed the influence of CYP polymorphisms on chlorpropamide metabolism. It was found that subjects with certain genetic variants had significantly different plasma concentrations of 2-OH CPA, which correlated with their glycemic response .
- Adverse Effects : Research indicates that while 2-OH CPA contributes to the therapeutic effects of chlorpropamide, it may also be associated with adverse events such as prolonged hypoglycemia due to its longer half-life compared to other sulfonylureas .
Case Studies
A review of case studies highlights the variability in patient responses to chlorpropamide therapy based on metabolic differences:
- Case Study A : A diabetic patient with a CYP2C9 polymorphism experienced severe hypoglycemia after standard dosing due to elevated levels of 2-OH CPA.
- Case Study B : Another patient with normal enzyme activity showed effective glycemic control without significant adverse effects, suggesting that individual metabolic capacity plays a crucial role in treatment outcomes.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(2-hydroxypropyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-7(14)6-12-10(15)13-18(16,17)9-4-2-8(11)3-5-9/h2-5,7,14H,6H2,1H3,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTPSTLXICFKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958088 | |
Record name | N-(4-Chlorobenzene-1-sulfonyl)-N'-(2-hydroxypropyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36892-36-1 | |
Record name | 4-Chloro-N-[[(2-hydroxypropyl)amino]carbonyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36892-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxychlorpropamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036892361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Chlorobenzene-1-sulfonyl)-N'-(2-hydroxypropyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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